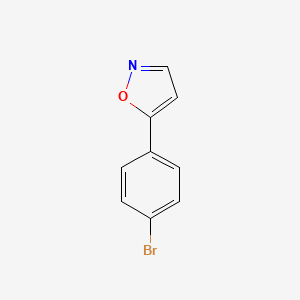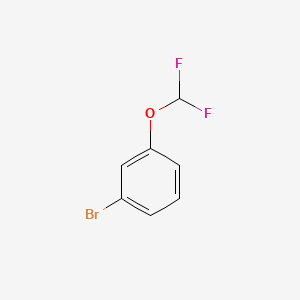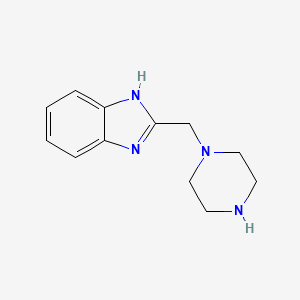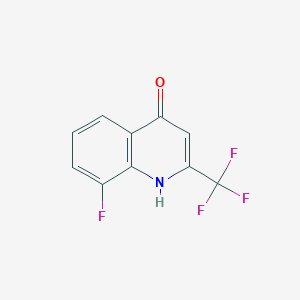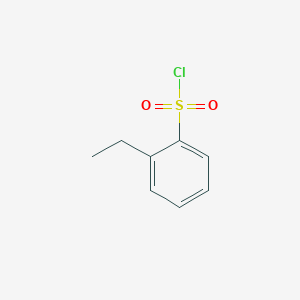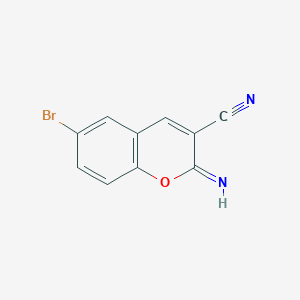
14-溴-1-十四烷醇
描述
14-Bromo-1-tetradecanol is a brominated organic compound that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry and materials science. While the provided abstracts do not directly discuss 14-Bromo-1-tetradecanol, they offer insights into the synthesis and characterization of related brominated compounds and their derivatives, which can be informative for understanding the properties and potential synthesis routes for 14-Bromo-1-tetradecanol.
Synthesis Analysis
The synthesis of brominated organic compounds can involve multiple steps, including halogenation, condensation, and functional group transformations. For instance, the preparation of carbon-14 labeled tetramethylammonium bromide was achieved through the condensation of C-14 methyl bromide with trimethylamine, indicating the use of high vacuum techniques for the synthesis of brominated compounds . Similarly, the synthesis of 16-iodo-[carboxyl-14C]hexadecanoic acid from [14C] NaCN demonstrates a multi-step process that could be analogous to the synthesis of 14-Bromo-1-tetradecanol .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a bishomoaromatic cation containing a heavier Group 14 element was unambiguously determined by X-ray crystallographic analysis . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of 14-Bromo-1-tetradecanol.
Chemical Reactions Analysis
Brominated organic compounds can participate in various chemical reactions, including those that lead to the formation of organoelement compounds, complexes, and clusters. The reactions of organic compounds containing bonds of Te to Group 14 elements are reviewed, indicating the potential reactivity of brominated compounds with other elements . This information could be relevant when considering the reactivity of 14-Bromo-1-tetradecanol in chemical synthesis or its behavior in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure and the presence of functional groups. For example, the synthesis and characterization of a 14-membered tetraazamacrocylic ligand and its transition metal complexes provide insights into the coordination chemistry and spectroscopic properties of brominated macrocycles . These findings could be extrapolated to predict the properties of 14-Bromo-1-tetradecanol, such as solubility, boiling point, and reactivity.
科学研究应用
放射性标记化合物的合成: 14-溴-1-十四烷醇已被用于合成放射性标记化合物,用于药理学和生物化学研究。例如,它被用于合成 16‐碘‐[羧基-14C]己酸,这有利于追踪和研究代谢途径 (Bars et al., 1985)。
溶解度研究: 已经对 C14 n-醇(如 1-十四烷醇)在不同溶剂中的溶解度进行了研究。此类研究对于理解这些化合物的物理和化学性质至关重要,这可能对各种工业和科学应用产生影响 (Domańska, 1996)。
表面吸附和胶束化研究: 14-溴-1-十四烷醇已参与与表面吸附和混合胶束形成相关的研究。这些研究对于理解表面活性剂和离子液体在从洗涤剂到药物制剂的各种应用中的行为非常重要 (Sharma et al., 2013)。
胶束化现象: 该化合物一直是使用核磁共振技术研究胶束化现象的主题。了解胶束化在药物输送和材料科学等领域非常重要 (Zakharova et al., 2012)。
大环内酯的合成: 它已被用于合成大环内酯,大环内酯在香料和药物中具有应用 (Kameoka et al., 1970)。
新型合成方法: 已经对在微波辐射下溴代醇(包括 14-溴-1-十四烷醇)的新型合成方法进行了研究。这对于改进工业合成工艺具有重要意义 (Zhang et al., 2014)。
参与氧化研究: 研究表明它参与了细菌的氧化过程,这与了解有机化合物的生物降解和环境归宿有关 (Markovetz et al., 1967)。
安全和危害
属性
IUPAC Name |
14-bromotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXZRJZWAYBBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373759 | |
| Record name | 14-Bromo-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Bromo-1-tetradecanol | |
CAS RN |
72995-94-9 | |
| Record name | 14-Bromo-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-Bromo-1-tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for 14-bromo-1-tetradecanol described in the research?
A1: The research paper [] highlights a novel approach to synthesizing 14-bromo-1-tetradecanol using microwave irradiation. This method utilizes aqueous hydrobromic acid (HBr) and toluene as solvents, offering an alternative to traditional methods. The researchers were able to achieve a yield of 40.9% and a selectivity of 90.5% for 14-bromo-1-tetradecanol using this microwave irradiation method [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

